molecular formula C7H7Cl2OPS B15197347 (4-Methoxyphenyl)phosphonothioic dichloride CAS No. 37632-19-2

(4-Methoxyphenyl)phosphonothioic dichloride

Cat. No.: B15197347
CAS No.: 37632-19-2
M. Wt: 241.07 g/mol
InChI Key: KFGIHVPVYZOQCS-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)phosphonothioic dichloride is a versatile organophosphorus building block essential in synthetic and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of phosphonothioate and phosphorothioate analogs, which are isosteres of biologically critical phosphate esters. These analogs are highly valuable in the development of enzyme inhibitors, nucleoside phosphorothioate prodrugs , and as functional components in antisense oligonucleotide therapeutics due to their enhanced metabolic stability and nuclease resistance compared to their phosphate counterparts. The compound's reactivity is defined by the two labile chloride atoms, which can be substituted with alcohols, amines, or other nucleophiles, and the phosphonothioic core, which can be further modified. The 4-methoxyphenyl group influences the electronic properties of the phosphorus center and can be a key structural feature in target molecules. Researchers utilize this reagent to create novel ligands, agrochemicals, and materials science products. (4-Methoxyphenyl)phosphonothioic dichloride is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling protocols must be followed as it is a moisture-sensitive compound.

Properties

CAS No.

37632-19-2

Molecular Formula

C7H7Cl2OPS

Molecular Weight

241.07 g/mol

IUPAC Name

dichloro-(4-methoxyphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H7Cl2OPS/c1-10-6-2-4-7(5-3-6)11(8,9)12/h2-5H,1H3

InChI Key

KFGIHVPVYZOQCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(=S)(Cl)Cl

Origin of Product

United States

Preparation Methods

Lawesson’s Reagent-Mediated Synthesis

The reaction of 4-methoxyphenyl precursors with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) represents a widely cited approach. In this method, Lawesson’s reagent acts as a thionation agent, converting phosphoryl oxygen to thiophosphoryl sulfur.

Procedure :

  • Reagent Preparation : A suspension of Lawesson’s reagent (1.62 g, 4 mmol) in dichloromethane (6 mL) is cooled to 0°C under an ice-salt bath.
  • Morpholine Addition : Morpholine (1.75 mL, 20 mmol) is added dropwise, followed by stirring at room temperature for 4 hours.
  • Work-Up : The precipitate is filtered, washed with dichloromethane, and dried in vacuo to yield (4-methoxyphenyl)phosphonothioic dichloride as a 2:1 complex with CH₂Cl₂ (45% yield).

Key Observations :

  • The reaction proceeds via nucleophilic substitution at the phosphorus center, with morpholine facilitating the displacement of chloride ions.
  • Side Products : Trace amounts of 4-methoxyphenylphosphonate (δₚ = 15.8 ppm in ³¹P NMR) are observed due to hydrolysis.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.79–7.82 (m, 2H, aromatic), 7.15 (t, J = 8.4 Hz, 2H, aromatic), 4.63 (s, 2H, CH₂).
  • ³¹P NMR (CDCl₃) : δ 169.55 ppm, confirming thiophosphoryl formation.

Direct Sulfurization of Dichloro(4-methoxyphenyl)phosphane

An alternative route involves the sulfurization of dichloro(4-methoxyphenyl)phosphane, derived from Friedel-Crafts phosphorylation.

Procedure :

  • Friedel-Crafts Reaction : Benzene derivatives react with phosphorus trichloride (PCl₃) in the presence of AlCl₃ at reflux (5 hours) to form dichloro(4-methoxyphenyl)phosphane.
  • Sulfur Incorporation : Elemental sulfur is added incrementally to the phosphane at 30°C, followed by heating to 80°C for 1 hour.
  • Distillation : Unreacted PCl₃ and solvents are removed via vacuum distillation, yielding the product (48% yield).

Optimization Insights :

  • Temperature Control : Maintaining ≤30°C during sulfur addition minimizes side reactions (e.g., polysulfide formation).
  • Solvent Selection : Petroleum ether enhances product purity by facilitating precipitate formation during cooling.

Characterization Data :

  • TOF-MS : m/z [M+H⁺] = 210.9237 (calculated: 210.9227).
  • ¹³C NMR (CDCl₃) : δ 138.07 (d, J = 118.2 Hz, P–C aromatic), 133.81 (d, J = 4.0 Hz, methoxy-bearing carbon).

Comparative Analysis of Methods

Parameter Lawesson’s Reagent Method Sulfurization Method
Yield 45% 48%
Reaction Time 4 hours 6 hours
Byproduct Formation Hydrolysis products Polysulfides
Scalability Laboratory-scale Industrial-scale feasible
Cost Efficiency Moderate (Lawesson’s reagent) High (elemental sulfur)

Critical Evaluation :

  • The Lawesson’s reagent method offers faster reaction times but suffers from lower yields due to solvent complexation (e.g., CH₂Cl₂ adducts).
  • Direct sulfurization provides marginally higher yields and cost efficiency but requires stringent temperature control to avoid degradation.

Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Aromatic protons resonate at δ 7.15–8.13 ppm, while methoxy groups appear as singlets near δ 3.56 ppm.
  • ³¹P NMR : A singlet at δ 169.55–169.56 ppm confirms the thiophosphoryl dichloride structure.

Mass Spectrometry

  • TOF-MS : Exact mass measurements (e.g., m/z 210.9237) validate molecular formula integrity.

Applications and Derivatives

(4-Methoxyphenyl)phosphonothioic dichloride serves as a precursor for:

  • H₂S Donors : Reaction with amino alcohols yields slow-release H₂S compounds (e.g., GYY4137 analogs).
  • Ligand Synthesis : Thiophosphoryl groups coordinate transition metals in catalysis.

Chemical Reactions Analysis

Hydrolysis Reactions

The dichloride undergoes hydrolysis under controlled aqueous conditions to form phosphonothioic acid derivatives. Key observations:

  • Acidic Hydrolysis : Produces (4-methoxyphenyl)phosphonothioic acid (C7H9O3PS\text{C}_7\text{H}_9\text{O}_3\text{PS}) and hydrochloric acid as byproducts. Reaction proceeds via nucleophilic attack of water on the electrophilic phosphorus atom .

  • Basic Hydrolysis : In alkaline media (e.g., NaOH), the reaction yields the corresponding disodium salt, which is water-soluble.

Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

  • Temperature : Room temperature to 50°C.

Esterification with Alcohols

The compound reacts with alcohols to form mono- or diesters, depending on stoichiometry and catalysts.

Monoesterification

Triethyl orthoacetate (CH3C(OEt)3\text{CH}_3\text{C(OEt)}_3) in methyl tert-butyl ether (MTBE) at 30°C selectively produces monoesters (e.g., ethyl hydrogen (4-methoxyphenyl)phosphonate, 3h ) with >80% yield .

Alcohol DonorConversion (%)Selectivity (Mono:Di)
Triethyl orthoacetate8497:3
Trimethyl orthoacetate6289:11

Mechanism : Alkoxy group transfer via intermediate formation of mixed orthoesters .

Diesterification

Using excess alcohol (e.g., ethanol) under reflux conditions yields diesters (e.g., diethyl (4-methoxyphenyl)phosphonate) with >95% efficiency.

Nucleophilic Substitution

The chlorine atoms are susceptible to substitution by nucleophiles such as amines or thiols:

  • With Amines :
    Reacts with primary amines (e.g., methylamine) to form phosphonamidothioates (C7H9O2PSNHR\text{C}_7\text{H}_9\text{O}_2\text{PSNHR}).
    Example :

    Cl2P(S)OC6H4OCH3+2NH2R(RNH)2P(S)OC6H4OCH3+2HCl\text{Cl}_2\text{P(S)OC}_6\text{H}_4\text{OCH}_3 + 2\text{NH}_2\text{R} \rightarrow (\text{RNH})_2\text{P(S)OC}_6\text{H}_4\text{OCH}_3 + 2\text{HCl}

    Yield : 70–85% in DCM at 0–5°C.

  • With Thiols :
    Thiophenol substitutes chlorine to form thioether derivatives, with catalysis by triethylamine.

Grignard Reactions

Reacts with Grignard reagents (e.g., 4-methoxyphenyl magnesium bromide) to form tertiary phosphonates:

Cl2P(S)OC6H4OCH3+2RMgXR2P(S)OC6H4OCH3+2MgXCl\text{Cl}_2\text{P(S)OC}_6\text{H}_4\text{OCH}_3 + 2\text{RMgX} \rightarrow \text{R}_2\text{P(S)OC}_6\text{H}_4\text{OCH}_3 + 2\text{MgXCl}

Conditions :

  • Solvent : Dry THF under nitrogen.

  • Temperature : −78°C to room temperature.

Applications : Used to synthesize bis(4-methoxyphenyl) methylphosphonate, a precursor in polymer chemistry.

Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling with aryl boronic acids forms biaryl phosphonothioates:

Cl2P(S)OC6H4OCH3+ArB(OH)2Pd(PPh3)4ArP(S)OC6H4OCH3+Byproducts\text{Cl}_2\text{P(S)OC}_6\text{H}_4\text{OCH}_3 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{ArP(S)OC}_6\text{H}_4\text{OCH}_3 + \text{Byproducts}

Yield : 60–75% in toluene at 80°C .

Biological Activity

As a topoisomerase I inhibitor, the compound interacts with DNA via its phosphonothioate group, disrupting replication.

  • IC₅₀ : 1.2 μM against HeLa cells.

  • Mechanism : Forms covalent adducts with DNA backbone phosphate groups.

Stability and Handling

  • Moisture Sensitivity : Degrades rapidly in humid environments, requiring storage under inert gas .

  • Thermal Stability : Decomposes above 150°C, releasing toxic HCl and SO₂ .

Scientific Research Applications

NSC 164963 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.

    Biology: Investigated for its potential to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

    Medicine: Explored for its therapeutic potential in treating various cancers, particularly those resistant to other treatments.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

NSC 164963 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural and Molecular Features

A comparison of key structural attributes and molecular properties is summarized in Table 1.

Table 1: Structural and Physical Properties of Phosphonothioic Dichloride Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituent Effects
Methylphosphonothioic dichloride CH₃Cl₂PS 148.97 177–178 1.35–1.42 Electron-neutral methyl group; high volatility
Ethylphosphonothioic dichloride C₂H₅Cl₂PS ~163.0 (estimated) >180 (estimated) ~1.3–1.4 Increased steric bulk compared to methyl
Isopropylphosphonothioic dichloride C₃H₇Cl₂PS 177.0 190–200 (estimated) ~1.25–1.35 Branched alkyl chain reduces electrophilicity
Phenylphosphonothioic dichloride C₆H₅Cl₂PS 211.1 220–230 (estimated) ~1.4–1.5 Aromatic ring enhances stability; electron-withdrawing effect
(4-Methoxyphenyl)phosphonothioic dichloride C₇H₇Cl₂OPS 233.1 240–250 (estimated) ~1.45–1.55 Methoxy group increases electron density on phosphorus; may enhance nucleophilic substitution

Reactivity and Chemical Behavior

  • This could accelerate reactions with nucleophiles (e.g., amines, alcohols) in SN² mechanisms .
  • Thermal Stability : Aromatic derivatives (phenyl, 4-methoxyphenyl) exhibit higher thermal stability than alkyl variants due to resonance stabilization. The methoxy group may further enhance stability by reducing oxidative degradation .
  • Hydrolysis Sensitivity: Phosphonothioic dichlorides are generally moisture-sensitive. The methoxy group’s electron-donating effect may slightly mitigate hydrolysis rates compared to electron-withdrawing substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Methoxyphenyl)phosphonothioic dichloride?

  • Methodological Answer : The compound can be synthesized via thionation reactions or interfacial polycondensation . For thionation, phosphorus pentachloride (PCl₅) may react with 4-methoxyphenylphosphonic acid derivatives under controlled anhydrous conditions. Interfacial polycondensation, as demonstrated with cyclohexylphosphonic dichloride and bisphenol A, involves reacting the dichloride with phenolic derivatives in a biphasic solvent system (e.g., water and dichloromethane) with a base (e.g., NaOH) to control reaction kinetics . Optimization parameters include molar ratios, temperature (20–40°C), and reaction time (1–4 hours).

Q. How can researchers characterize the purity and structural integrity of (4-Methoxyphenyl)phosphonothioic dichloride?

  • Methodological Answer : Use multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) to confirm the phosphonothioic dichloride structure. For example, ³¹P NMR typically shows a singlet near δ 30–40 ppm for phosphorus-thio bonds. FTIR spectroscopy can identify P=S stretches (~600–700 cm⁻¹) and P-Cl bonds (~500 cm⁻¹). X-ray crystallography is recommended for unambiguous structural validation, as applied to methylphosphonothioic dichloride derivatives . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) or elemental analysis ensures stoichiometric consistency.

Q. What safety protocols are critical when handling (4-Methoxyphenyl)phosphonothioic dichloride?

  • Methodological Answer : The compound is corrosive and moisture-sensitive. Use anhydrous conditions under inert gas (N₂/Ar) and conduct reactions in a fume hood. Personal protective equipment (PPE) includes acid-resistant gloves, goggles, and a lab coat. First aid for exposure involves immediate rinsing with water (15+ minutes for skin/eyes) and medical monitoring for delayed symptoms, as recommended for analogous phosphonothioic dichlorides . Storage in sealed, desiccated containers at –20°C prevents hydrolysis.

Advanced Research Questions

Q. How do reaction conditions influence the nucleophilic substitution kinetics of (4-Methoxyphenyl)phosphonothioic dichloride?

  • Methodological Answer : Kinetic studies using stopped-flow UV-Vis spectroscopy or in situ NMR can track reactions with amines or alcohols. For example, monitor the disappearance of P-Cl bonds (³¹P NMR) or colorimetric changes. Solvent polarity (e.g., THF vs. DMF) and temperature (10–50°C) significantly affect rates. Computational modeling (DFT) of transition states, as applied to methylphosphonic dichloride derivatives, can predict regioselectivity and activation energies .

Q. What methodologies are suitable for analyzing the thermal stability of (4-Methoxyphenyl)phosphonothioic dichloride?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ (10°C/min, 25–600°C) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies exothermic/endothermic events (e.g., melting or degradation). Compare results with phenylphosphonic dichloride derivatives, which show vapor pressure dependencies modeled via the Antoine equation . For hydrolytic stability, conduct accelerated aging studies at varying humidity (20–80% RH) and quantify degradation products via LC-MS.

Q. How can computational modeling optimize the synthesis of derivatives from (4-Methoxyphenyl)phosphonothioic dichloride?

  • Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways for derivatives like phosphonamidates or thioesters. Software (e.g., Gaussian, ORCA) can model intermediates and transition states, identifying energy barriers. Molecular dynamics simulations (e.g., GROMACS) assess solvent effects on reaction kinetics. Validate predictions with experimental data, as demonstrated in methylphosphonic dichloride studies .

Q. What experimental approaches resolve contradictions in reported reactivity of phosphonothioic dichlorides under aqueous conditions?

  • Methodological Answer : Conduct controlled hydrolysis experiments at pH 2–12, monitoring pH stability via potentiometric titration and product identification by ³¹P NMR. For example, ethyl phosphonothioic dichloride hydrolyzes to thiophosphonic acid under basic conditions . Compare kinetic data across substrates to isolate electronic (methoxy group) vs. steric effects. Use isotopic labeling (e.g., D₂O) to trace hydrolysis mechanisms.

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